2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene
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Overview
Description
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique spirocyclic structure, which includes a chlorobenzyl group, a thienyl group, and a diazaspirodecadiene core.
Preparation Methods
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the chlorobenzyl and thienyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic uses, including its role as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene can be compared with similar compounds such as:
- 2-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a similar chlorobenzyl group but differs in its core structure and additional functional groups .
- 3-[(2-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine : This compound shares the chlorobenzyl sulfanyl moiety but has a different heterocyclic core .
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2S2/c20-15-8-3-2-7-14(15)13-24-18-17(16-9-6-12-23-16)21-19(22-18)10-4-1-5-11-19/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVOTDWVILETMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC3=CC=CC=C3Cl)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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